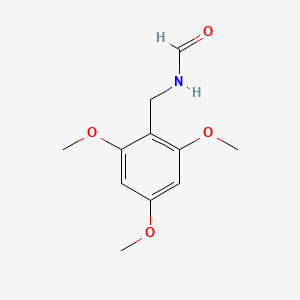
N-(2,4,6-Trimethoxybenzyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,6-Trimethoxybenzyl)formamide is an organic compound characterized by the presence of a formamide group attached to a benzyl ring substituted with three methoxy groups at the 2, 4, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trimethoxybenzyl)formamide typically involves the reaction of 2,4,6-trimethoxybenzylamine with formic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the formamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: N-(2,4,6-Trimethoxybenzyl)formamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of 2,4,6-trimethoxybenzoic acid.
Reduction: Formation of 2,4,6-trimethoxybenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-(2,4,6-Trimethoxybenzyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,4,6-Trimethoxybenzyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and formamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(2,4,6-Trimethylphenyl)formamide: Similar structure but with methyl groups instead of methoxy groups.
N-(2,4,6-Trimethoxyphenyl)formamide: Similar structure but with the formamide group attached directly to the benzene ring.
Uniqueness: N-(2,4,6-Trimethoxybenzyl)formamide is unique due to the presence of the benzyl group and the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
N-[(2,4,6-trimethoxyphenyl)methyl]formamide |
InChI |
InChI=1S/C11H15NO4/c1-14-8-4-10(15-2)9(6-12-7-13)11(5-8)16-3/h4-5,7H,6H2,1-3H3,(H,12,13) |
Clave InChI |
LJJWAISDTUWMQK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)CNC=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


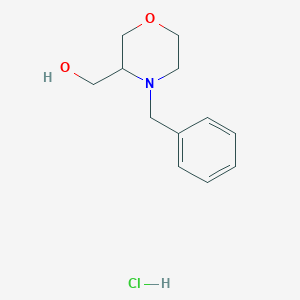



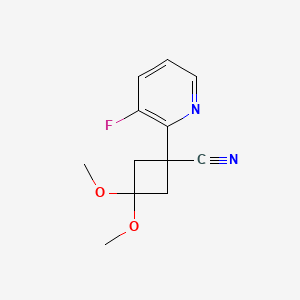
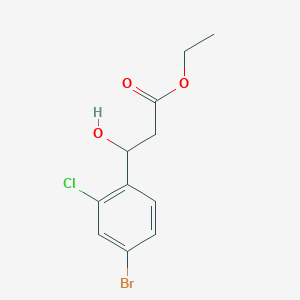
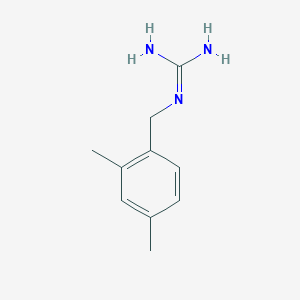
![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
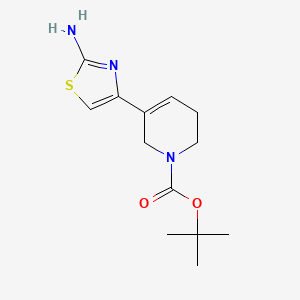
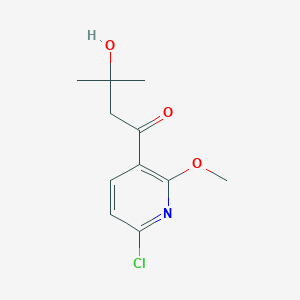
![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
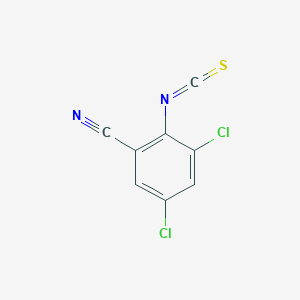
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)
